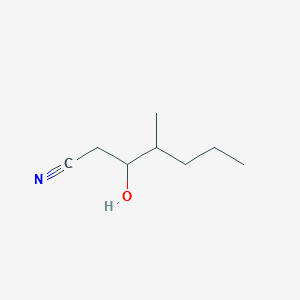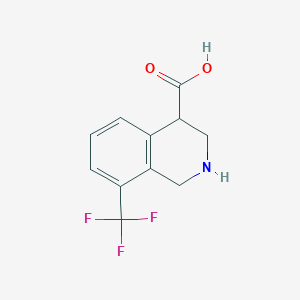
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The trifluoromethyl group attached to the isoquinoline ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in pharmaceutical and agrochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often include the presence of a fluoride source, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylated Proline Derivatives: These compounds also contain a trifluoromethyl group and exhibit similar lipophilicity and metabolic stability.
Trifluoromethylated Pyridines: Known for their use in pharmaceuticals and agrochemicals.
Uniqueness
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its tetrahydroisoquinoline core, which provides a distinct structural framework compared to other trifluoromethylated compounds.
Eigenschaften
Molekularformel |
C11H10F3NO2 |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-3,8,15H,4-5H2,(H,16,17) |
InChI-Schlüssel |
FVYBFYGZRVUJJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(CN1)C(=CC=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


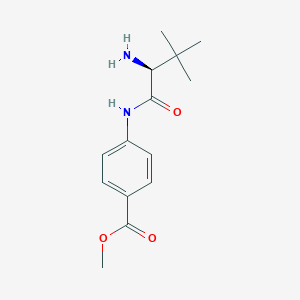
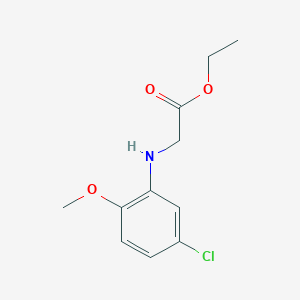
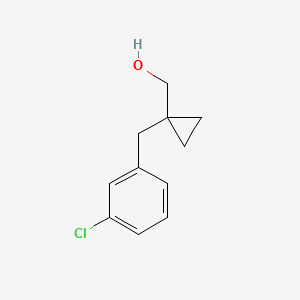
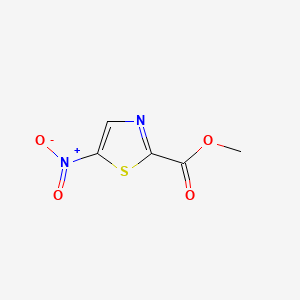
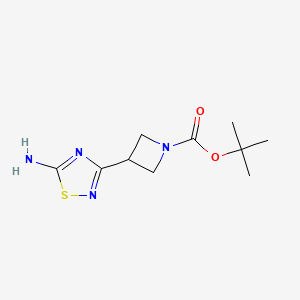
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
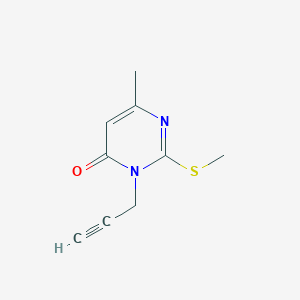
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)
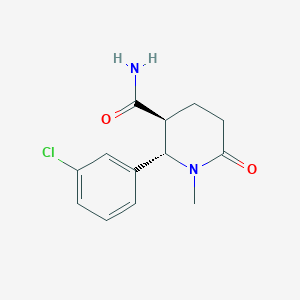
![2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
